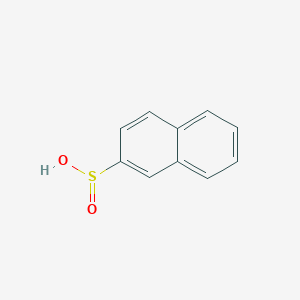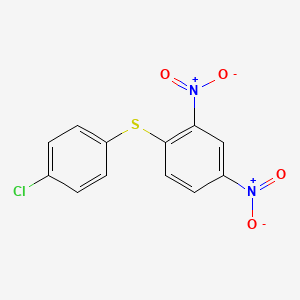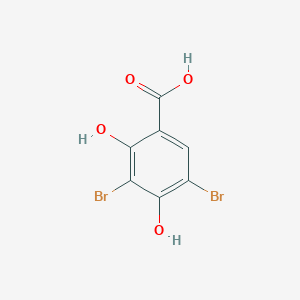![molecular formula C11H13N3O6S B11945636 Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate CAS No. 40519-70-8](/img/structure/B11945636.png)
Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate is a chemical compound with the molecular formula C11H13N3O6S and a molecular weight of 315.307 g/mol . This compound features a thiazole ring, which is known for its diverse biological activities . The presence of the nitro group and the malonate ester makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate typically involves the reaction of diethyl malonate with 5-nitro-1,3-thiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent . The reaction mixture is then refluxed for several hours to ensure complete reaction. After the reaction is complete, the product is purified through recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium hydroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anti-inflammatory agents.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also participate in binding to enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate can be compared with other similar compounds, such as:
- Diethyl 2-{[(2-methyl-4-pyrimidinyl)amino]methylene}malonate
- Diethyl 2-{[(2-methyl-1,3-benzothiazol-6-yl)amino]methylene}malonate
- Dimethyl 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methylene}malonate
These compounds share a similar core structure but differ in the substituents on the thiazole or pyrimidine rings. The unique combination of the nitro group and the thiazole ring in this compound gives it distinct chemical and biological properties .
Propriétés
Numéro CAS |
40519-70-8 |
|---|---|
Formule moléculaire |
C11H13N3O6S |
Poids moléculaire |
315.30 g/mol |
Nom IUPAC |
diethyl 2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C11H13N3O6S/c1-3-19-9(15)7(10(16)20-4-2)5-12-11-13-6-8(21-11)14(17)18/h5-6H,3-4H2,1-2H3,(H,12,13) |
Clé InChI |
BFPZGJIUGZVXRJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CNC1=NC=C(S1)[N+](=O)[O-])C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide](/img/structure/B11945553.png)
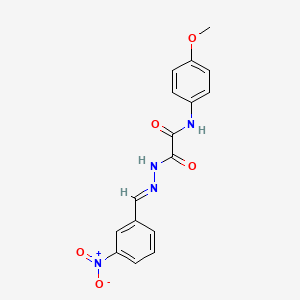

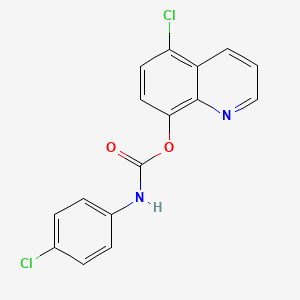
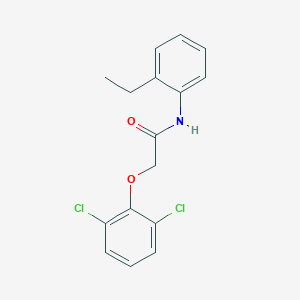
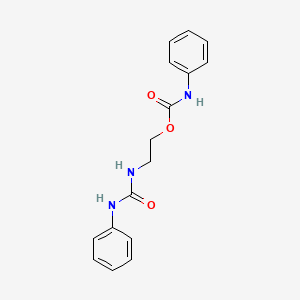
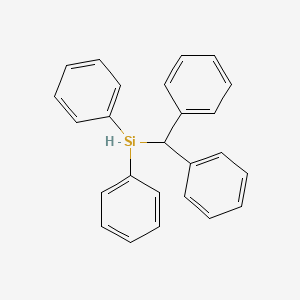
![4-Methyl-N'-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide](/img/structure/B11945607.png)
![2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B11945608.png)

